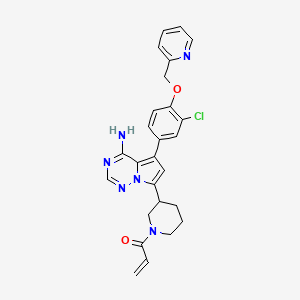
Spr741 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spr741 (tfa) is a novel polymyxin B derivative that acts as an antibiotic adjuvant. It is designed to enhance the permeability of the outer membrane of Gram-negative bacteria, thereby potentiating the activity of coadministered antibiotics. This compound has minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to polymyxin B .
Preparation Methods
Spr741 (tfa) is synthesized through a series of chemical reactions involving polymyxin B. The synthetic route includes the modification of the polymyxin B structure to reduce its positive charge and remove the highly lipophilic fatty-acid side chain, which are responsible for its nephrotoxicity . The preparation involves precise pH control and the use of specific reagents to ensure high yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Chemical Reactions Analysis
Spr741 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common reagents used in these reactions include formic acid, trifluoroacetic acid, and various organic solvents. The major products formed from these reactions are derivatives of Spr741 (tfa) with modified chemical properties .
Scientific Research Applications
Spr741 (tfa) has a wide range of scientific research applications, including:
Mechanism of Action
Spr741 (tfa) enhances the permeability of the outer membrane of Gram-negative bacteria by interacting with the lipid components of the membrane. This interaction disrupts the membrane integrity, allowing coadministered antibiotics to penetrate more effectively. The molecular targets include the lipopolysaccharides and phospholipids in the bacterial outer membrane .
Comparison with Similar Compounds
Spr741 (tfa) is unique compared to other polymyxin derivatives due to its reduced nephrotoxicity and minimal intrinsic antibacterial activity. Similar compounds include:
Polymyxin B: An older antibiotic with higher nephrotoxicity and intrinsic antibacterial activity.
Minocycline: Often used in combination with Spr741 (tfa) for enhanced antibacterial activity.
Rifampin: Another antibiotic that shows increased activity when used with Spr741 (tfa).
Spr741 (tfa) stands out due to its ability to potentiate a wide range of antibiotics, making it a valuable tool in the fight against multidrug-resistant bacterial infections .
Properties
Molecular Formula |
C46H74F3N13O15 |
|---|---|
Molecular Weight |
1106.2 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H73N13O13.C2HF3O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;3-2(4,5)1(6)7/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);(H,6,7)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1 |
InChI Key |
NLLNCTVHZKAIMM-CWNAQSEYSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


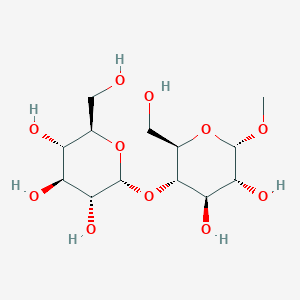
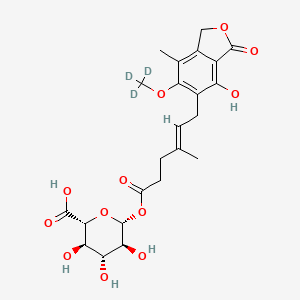
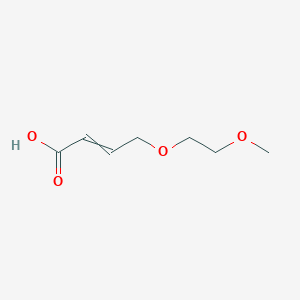
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
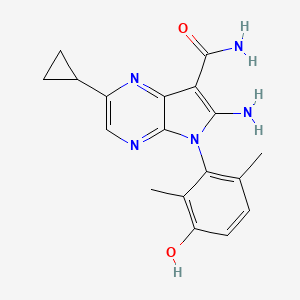
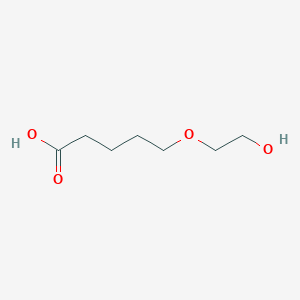
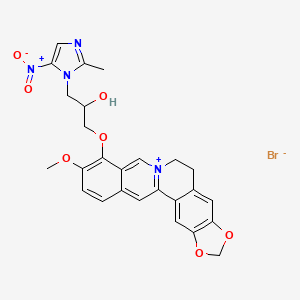
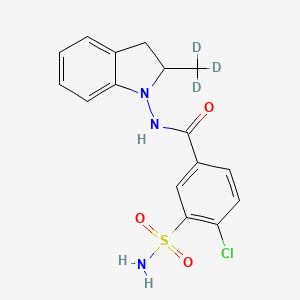
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

